Methyl 3-nitro-4-piperazinobenzenecarboxylate
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Overview
Description
Methyl 3-nitro-4-piperazinobenzenecarboxylate is a chemical compound with the molecular formula C12H15N3O4 and a molecular weight of 265.27 g/mol . This compound is characterized by the presence of a nitro group, a piperazine ring, and a benzenecarboxylate ester. It is primarily used in research and development settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-4-piperazinobenzenecarboxylate typically involves the nitration of a suitable precursor, followed by esterification and piperazine ring formation. One common method involves the nitration of methyl 4-aminobenzoate to form methyl 3-nitro-4-aminobenzoate. This intermediate is then reacted with piperazine under appropriate conditions to yield the final product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-4-piperazinobenzenecarboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Methyl 3-amino-4-piperazinobenzenecarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Ester Hydrolysis: 3-nitro-4-piperazinobenzoic acid.
Scientific Research Applications
Methyl 3-nitro-4-piperazinobenzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 3-nitro-4-piperazinobenzenecarboxylate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitro-4-aminobenzoate: Similar structure but lacks the piperazine ring.
Methyl 4-nitrobenzoate: Similar structure but lacks both the piperazine ring and the nitro group at the 3-position.
Methyl 3-amino-4-piperazinobenzenecarboxylate: Similar structure but with an amino group instead of a nitro group
Uniqueness
Methyl 3-nitro-4-piperazinobenzenecarboxylate is unique due to the presence of both a nitro group and a piperazine ring, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various research applications .
Properties
IUPAC Name |
methyl 3-nitro-4-piperazin-1-ylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-19-12(16)9-2-3-10(11(8-9)15(17)18)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSGLWWWNVWICU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377474 |
Source
|
Record name | Methyl 3-nitro-4-(piperazin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192441-86-4 |
Source
|
Record name | Methyl 3-nitro-4-(1-piperazinyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192441-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-nitro-4-(piperazin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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